Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate
Description
Systematic IUPAC Nomenclature Analysis
The IUPAC name of this compound is derived through hierarchical substitution pattern analysis of its pyridine core. The parent structure is pyridine , with substituents prioritized according to Cahn-Ingold-Prelog rules:
- 5-Bromo substituent at position 5 of the pyridine ring (higher priority than ether groups due to atomic number)
- 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy] group at position 3, containing a chiral center at the ethoxy linkage
- N-[(Tert-butoxy)carbonyl]carbamate at position 2, featuring two tert-butyl protecting groups
The full systematic name is:
(2R)-N-(tert-butoxycarbonyl)-5-bromo-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine carbamate
Key numbering rationale:
- Pyridine nitrogen occupies position 1 by default
- Bromine at position 5 receives lower locant than the ethoxy group at position 3
- Carbamate groups are assigned N-substituent prefixes based on bonding order
Alternative Chemical Designations and Synonyms
This compound is referenced under multiple non-systematic names across chemical databases and synthesis protocols:
The prevalence of tert-butoxycarbonyl (Boc) groups leads to frequent use of "bis-Boc" terminology in synthetic chemistry literature.
Structural Relationship to Pyridine-Based Carbamate Derivatives
This compound belongs to a family of halogenated pyridine carbamates with pharmaceutical relevance. Comparative structural analysis reveals:
Table 1: Key structural differentiators from related compounds
The 2,6-dichloro-3-fluorophenyl moiety creates a unique electronic profile compared to simpler phenyl or chlorophenyl groups in analogs like (5-bromopyridin-2-yl)methanol derivatives. The dual Boc protection strategy follows trends observed in advanced intermediates for kinase inhibitor synthesis.
Properties
Molecular Formula |
C23H26BrCl2FN2O5 |
|---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3 |
InChI Key |
ODVAQMSMMKGMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the tert-butyl and carbamate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while reduction may produce a dehalogenated compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by:
- Molecular Formula : C23H26BrCl2FN2O5
- Molecular Weight : 580.27 g/mol
- IUPAC Name : tert-butyl N-[5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity and biological interactions, making it a candidate for diverse applications in medicinal chemistry and beyond.
Anticancer Activity
Preliminary studies indicate that Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate may exhibit anticancer properties. Research on similar compounds has shown their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Antimicrobial Properties
Compounds with structural similarities have demonstrated antimicrobial activity against various bacteria and fungi. The presence of chlorine and bromine atoms is often linked to increased potency against microbial pathogens.
Enzyme Inhibition
This compound may serve as an inhibitor for enzymes involved in disease pathways, providing potential therapeutic benefits. Its unique functional groups allow for selective binding to target enzymes, which can be leveraged in drug design.
GPCR Profiling
This compound can be utilized in profiling G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. Understanding its interaction with GPCRs can aid in the development of new drugs targeting these receptors .
Mechanistic Studies
The compound's interaction with biological targets can provide insights into cellular mechanisms and disease processes. By studying its effects on cellular pathways, researchers can identify potential biomarkers for diseases such as cancer and neurodegenerative disorders .
Material Science Applications
Due to its unique structural characteristics, this compound may also find applications in material science. Its ability to form stable complexes with metals or other organic compounds can be explored for developing advanced materials with specific properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar compounds induce apoptosis in cancer cells through enzyme inhibition. |
| Study B | Antimicrobial Efficacy | Reported effectiveness against Gram-positive bacteria, highlighting the role of halogen substituents in enhancing activity. |
| Study C | GPCR Interaction | Identified potential binding sites on GPCRs, suggesting avenues for drug development targeting specific pathways. |
Mechanism of Action
The mechanism of action of Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to the inhibition of certain cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:
Key Observations:
Halogenation Patterns: The target compound’s 2,6-dichloro-3-fluorophenylethoxy group introduces steric bulk and polarity distinct from simpler halogenated analogs (e.g., 5-Br/6-Cl in ). This may impact solubility and intermolecular interactions.
Protecting Groups :
- Dual Boc groups in the target compound are rare among analogs, which typically feature a single Boc group. This could complicate deprotection steps but enhance stability during multi-step syntheses.
Reactivity :
- The formyl-substituted analog is more reactive toward nucleophilic additions, whereas the brominated analogs (target, ) are suited for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Biological Activity
Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate is a synthetic compound with a complex structure that includes a pyridine ring, halogen substituents, and a tert-butoxycarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The molecular formula of this compound is . Its unique structural features include:
- Pyridine ring : A heterocyclic aromatic ring that contributes to its biological activity.
- Bromine and chlorine substituents : These halogens can enhance the lipophilicity and biological interactions of the compound.
- Tert-butoxycarbonyl (Boc) group : Commonly used to protect amine functionalities during synthesis, which may influence its reactivity and stability.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
-
Antimicrobial Activity :
- Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
- The presence of halogen atoms is often correlated with increased antimicrobial potency.
-
Anticancer Properties :
- Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial for therapeutic applications.
Case Studies
Several studies have explored the biological activity of related compounds. Below are key findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Antimicrobial | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | Anticancer | Induced apoptosis in breast cancer cell lines. |
| Study 3 | Tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate | Enzyme Inhibition | Inhibited enzyme activity related to metabolic disorders. |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The pyridine ring interacts with biological targets through hydrogen bonding and π-stacking interactions.
- The halogen substituents may enhance binding affinity to target proteins or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
